molecular formula C24H20ClN3O4 B11314468 N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11314468
M. Wt: 449.9 g/mol
InChI Key: JDRPSHBKTOCXJX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the chloro-methylphenyl group: This step involves the reaction of the intermediate with 3-chloro-2-methylaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its oxadiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-15-20(25)4-3-5-21(15)26-22(29)14-31-19-12-8-17(9-13-19)24-27-23(28-32-24)16-6-10-18(30-2)11-7-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

JDRPSHBKTOCXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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